molecular formula C16H23NO5S B3240244 tert-Butyl N-[1-({[(4-methylbenzene)sulfonyl]oxy}methyl)cyclopropyl]carbamate CAS No. 1429913-33-6

tert-Butyl N-[1-({[(4-methylbenzene)sulfonyl]oxy}methyl)cyclopropyl]carbamate

Cat. No.: B3240244
CAS No.: 1429913-33-6
M. Wt: 341.4 g/mol
InChI Key: DXKHGBZNWWPNBC-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-({[(4-methylbenzene)sulfonyl]oxy}methyl)cyclopropyl]carbamate (CAS 1429913-33-6) is a high-purity chemical intermediate designed for advanced pharmaceutical and organic synthesis research. With a molecular formula of C16H23NO5S and a molecular weight of 341.42 g/mol, this compound features a carbamate-protected amine and a tosyl-activated cyclopropane ring system . The cyclopropane moiety is of significant interest in medicinal chemistry, as it is widely used in drug design to increase potency, improve metabolic stability, fix molecular conformation, and enhance pharmacokinetic properties . The tosyloxy (tosylate) group is an excellent leaving group, making this molecule a versatile electrophilic building block for nucleophilic substitution reactions, particularly for introducing the aminocyclopropane scaffold into more complex structures. This product is intended for use as a key synthetic intermediate in the discovery and development of new therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-12-5-7-13(8-6-12)23(19,20)21-11-16(9-10-16)17-14(18)22-15(2,3)4/h5-8H,9-11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKHGBZNWWPNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116138
Record name Carbamic acid, N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]cyclopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429913-33-6
Record name Carbamic acid, N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]cyclopropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429913-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]cyclopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and sulfonate ester groups undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 1 M HCl, 60°C, 12 hours.

  • Mechanism : Protonation of the carbonyl oxygen destabilizes the carbamate, leading to cleavage of the C–O bond. The sulfonate ester hydrolyzes concurrently to yield 4-methylbenzenesulfonic acid .

  • Products :

    • Cyclopropane-methanol derivative (from carbamate hydrolysis).

    • 4-Methylbenzenesulfonic acid (from sulfonate ester hydrolysis).

Basic Hydrolysis

  • Conditions : 1 M NaOH, 50°C, 8 hours.

  • Mechanism : Nucleophilic attack by hydroxide at the carbamate carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ and tert-butanol .

  • Products :

    • 1-({[(4-Methylbenzene)sulfonyl]oxy}methyl)cyclopropanamine.

    • Sodium 4-methylbenzenesulfonate.

Elimination Reactions

The sulfonate ester group acts as a leaving group in elimination processes:

Base-Induced β-Elimination

  • Conditions : K₂CO₃, DMF, 80°C .

  • Mechanism : Deprotonation of the cyclopropane-adjacent methylene group induces elimination of 4-methylbenzenesulfonic acid, forming a cyclopropene intermediate .

  • Outcome : Generation of a strained cyclopropene derivative, which can dimerize or react further .

Nucleophilic Substitution Reactions

The sulfonate ester is highly susceptible to nucleophilic displacement:

SN2 Reactions

  • Conditions : Alkyl halides (e.g., CH₃I), DMF, 25°C .

  • Mechanism : Nucleophilic attack at the sulfonate-bearing carbon displaces the 4-methylbenzenesulfonate ion .

  • Products :

    • Substituted cyclopropane derivatives (e.g., methyl ethers or amines) .

Table 1: Substitution Reactivity with Common Nucleophiles

NucleophileConditionsProductYield (%)Reference
NH₃ (aq.)50°C, 6hCyclopropanamine78
CH₃O⁻DMF, 60°CMethoxy derivative92
NaN₃DMSO, 25°CAzide derivative85

Cyclopropane Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven reactions under specific conditions:

Acid-Catalyzed Ring Opening

  • Conditions : H₂SO₄, THF, 70°C .

  • Mechanism : Protonation of the cyclopropane ring induces cleavage, forming a carbocation stabilized by adjacent groups.

  • Products : Linear alkenes or tertiary alcohols, depending on trapping agents .

Transition Metal-Catalyzed Insertion

  • Conditions : RhCl₃, CO (1 atm), 100°C .

  • Mechanism : CO insertion into the cyclopropane ring forms a γ-lactone derivative.

  • Yield : 68% (isolated) .

Thermal Decomposition

Thermolysis studies reveal stability limits:

Degradation Pathways

  • Conditions : 150°C, N₂ atmosphere .

  • Processes :

    • Retro-Diels-Alder cleavage of the carbamate.

    • Sulfonate ester decomposition to SO₂ and toluene derivatives.

  • Key Products :

    • tert-Butyl isocyanate (detected via GC-MS) .

    • 4-Methylphenol (from sulfonate decomposition).

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl N-[1-({[(4-methylbenzene)sulfonyl]oxy}methyl)cyclopropyl]carbamate be optimized to improve yield and purity?

  • Methodological Answer : The compound’s synthesis typically involves protecting group strategies and sulfonylation. For example, in analogous syntheses, cyclopropyl intermediates are functionalized using tosyl chloride (or similar reagents) to introduce the sulfonate leaving group. Reaction optimization can include:

  • Temperature Control : Maintaining temperatures between 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of the tosyl group) .
  • Solvent Selection : Using anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reagent solubility and stability .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to isolate the product .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm for 13^13C), cyclopropane protons (δ ~0.5–1.2 ppm), and the tosyl group’s aromatic protons (δ ~7.7 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis validates the molecular formula (C17H25NO5S), with fragmentation patterns highlighting the loss of the tert-butoxycarbonyl (Boc) group .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (carbamate C=O) and ~1360/1170 cm1^{-1} (sulfonate S=O) confirm functional groups .

Q. How stable is this compound under different storage conditions?

  • Methodological Answer : Stability data from structurally similar carbamates suggest:

  • Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamate or sulfonate groups .
  • Moisture Sensitivity : Use desiccants (e.g., molecular sieves) in storage vials, as the tosyl group is prone to hydrolysis in humid environments .
  • Light Sensitivity : Protect from UV light to avoid degradation of the cyclopropane ring .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The cyclopropane’s ring strain (~27 kcal/mol) increases electrophilicity at the adjacent methylene carbon, enhancing its susceptibility to nucleophilic attack. For example:

  • Kinetic Studies : Compare reaction rates with non-cyclopropane analogs (e.g., cyclohexyl derivatives) using <sup>19</sup>F NMR to track fluoride displacement in SN2 reactions .
  • Computational Modeling : Density functional theory (DFT) can predict transition-state geometries and activation barriers for substitutions at the tosyl-bearing carbon .

Q. What mechanistic pathways dominate in the cleavage of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions?

  • Methodological Answer : Boc cleavage typically follows an acid-catalyzed mechanism:

  • Step 1 : Protonation of the carbamate oxygen, generating a carbocation intermediate.
  • Step 2 : Stabilization of the carbocation via resonance with the tert-butyl group, followed by CO2 release.
  • Experimental Validation : Monitor reaction progress using in situ IR to detect CO2 evolution and LC-MS to identify intermediates .

Q. How do substituents on the benzene ring (e.g., methyl in tosyl) affect the compound’s physical properties and reactivity?

  • Methodological Answer : Substituents impact:

  • Solubility : Electron-donating groups (e.g., methyl in tosyl) increase hydrophobicity, reducing aqueous solubility. Measure logP values using shake-flask methods (expected logP ~3.5) .
  • Reactivity : Methyl groups activate the sulfonate leaving group via electron donation, accelerating nucleophilic substitutions. Compare reaction rates with nitro (electron-withdrawing) analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[1-({[(4-methylbenzene)sulfonyl]oxy}methyl)cyclopropyl]carbamate
Reactant of Route 2
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tert-Butyl N-[1-({[(4-methylbenzene)sulfonyl]oxy}methyl)cyclopropyl]carbamate

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